Bis(4-chlorophenyl) carbonotrithioate
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Overview
Description
- NSC111118 is a compound with diverse applications. It is known for its unique properties and potential in various fields.
- The chemical structure of NSC111118 consists of :
NSC111118
- Further research is needed to fully understand its structure-activity relationships and biological effects.
Preparation Methods
- Synthetic routes for NSC111118 involve several steps. While specific details are scarce, it can be synthesized through organic reactions.
- Industrial production methods may include large-scale synthesis using optimized conditions and purification techniques.
Chemical Reactions Analysis
- NSC111118 likely undergoes various reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could modify its functional groups.
Substitution: NSC111118 might participate in substitution reactions.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and starting materials.
Scientific Research Applications
Chemistry: NSC111118 could serve as a building block for novel compounds.
Biology: It might exhibit biological activity, making it relevant for drug discovery.
Medicine: Research could explore its potential as an anticancer or antimicrobial agent.
Industry: NSC111118 may find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains elusive. studies could investigate its interactions with cellular targets, signaling pathways, and enzymatic processes.
Comparison with Similar Compounds
- NSC111118’s uniqueness lies in its specific structure and reactivity.
- Similar compounds include :
- Compound X
- Compound Y
- Compound Z
: HQ:NSC18/Pt Conductive Soft Tapping Mode AFM Probe : nsc Innovation : NSC_BUILDER GitHub Repository
Properties
CAS No. |
24455-29-6 |
---|---|
Molecular Formula |
C13H8Cl2S3 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
bis[(4-chlorophenyl)sulfanyl]methanethione |
InChI |
InChI=1S/C13H8Cl2S3/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H |
InChI Key |
GUUHSHAWOOMFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(=S)SC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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